molecular formula C11H7ClO2 B042813 4-Chloro-1-naphthoic acid CAS No. 1013-04-3

4-Chloro-1-naphthoic acid

Cat. No.: B042813
CAS No.: 1013-04-3
M. Wt: 206.62 g/mol
InChI Key: SHCCGXNIGGRSMX-UHFFFAOYSA-N
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Description

Halogenated naphthoic acids are a class of organic compounds characterized by a naphthalene (B1677914) ring substituted with at least one halogen atom and a carboxylic acid group. These molecules are significant in various fields of chemical science due to the unique electronic and steric properties imparted by the halogen substituent. The position and nature of the halogen atom on the naphthalene scaffold can profoundly influence the molecule's reactivity, acidity, and biological activity. vulcanchem.com This introduction provides a contextual overview of naphthoic acid derivatives, with a specific focus on monochloro-substituted variants and the particular importance of the 4-chloro-1-naphthoic acid structure.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-chloronaphthalene-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7ClO2/c12-10-6-5-9(11(13)14)7-3-1-2-4-8(7)10/h1-6H,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHCCGXNIGGRSMX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CC=C2Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60508835
Record name 4-Chloronaphthalene-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60508835
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1013-04-3
Record name 4-Chloronaphthalene-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60508835
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies for 4 Chloro 1 Naphthoic Acid

Established Reaction Pathways for the Preparation of 4-Chloro-1-naphthoic Acid

The preparation of this compound is foundationally built upon established principles of organic synthesis, which allow for the precise introduction of both the chloro and carboxyl functional groups onto the naphthalene (B1677914) core.

Synthesis via Directed Aromatic Functionalization of Naphthalene Derivatives

A primary approach to synthesizing this compound involves the sequential functionalization of the naphthalene ring system. This strategy leverages the directing effects of existing substituents to control the regiochemistry of subsequent reactions.

A common and effective route commences with the Friedel-Crafts acylation of naphthalene. libretexts.org In a typical procedure, naphthalene is acylated with acetyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃), to produce 1-acetylnaphthalene. The subsequent step involves the chlorination of this intermediate. The acetyl group at the 1-position directs the incoming electrophile, in this case, chlorine, to the 4-position of the naphthalene ring, yielding 4-chloro-1-acetylnaphthalene. The final transformation is the oxidation of the acetyl group to a carboxylic acid. This is commonly achieved using sodium hypochlorite (B82951) (NaOCl) in an alkaline medium, which, after acidification, affords the desired this compound. cdnsciencepub.com

Another variation of this methodology involves the Friedel-Crafts acylation of 1-chloronaphthalene (B1664548) with acetyl chloride to directly form 4-chloro-1-acetonaphthone. cdnsciencepub.comnih.gov This intermediate is then subjected to oxidation to yield the final product. One method for this oxidation is the King reaction, where the ketone reacts with iodine and pyridine (B92270) to form a pyridinium (B92312) salt, which is then hydrolyzed under basic conditions to the carboxylic acid. nih.gov

Reactant(s)ReagentsProduct(s)
Naphthalene, Acetyl chloride1. AlCl₃2. Cl₂, FeCl₃3. NaOCl, NaOH then HClThis compound
1-Chloronaphthalene, Acetyl chloride1. AlCl₃2. I₂, Pyridine then NaOH/H₂O, HClThis compound

An alternative pathway utilizes hydroxynaphthalene derivatives as starting materials. For instance, 1-hydroxynaphthalene-2-carbaldehyde can be selectively chlorinated at the 4-position. This reaction is typically performed under controlled conditions using chlorinating agents like chlorine gas or sodium hypochlorite in a suitable solvent such as acetic acid or dichloromethane (B109758). The resulting 4-chloro-1-hydroxynaphthalene-2-carbaldehyde (B1354561) can then undergo further transformations to introduce the carboxylic acid group, although this specific conversion to this compound is less commonly detailed.

Starting MaterialChlorinating AgentSolventProduct
1-Hydroxynaphthalene-2-carbaldehydeChlorine gas or Sodium hypochloriteAcetic acid or Dichloromethane4-Chloro-1-hydroxynaphthalene-2-carbaldehyde

Approaches Involving Halogenated Naphthyl Ketone Derivatives

The synthesis of this compound can also be effectively achieved starting from halogenated naphthyl ketone derivatives. A prominent example is the oxidation of 4-chloro-1-acetylnaphthalene. This intermediate, prepared via the methods described in section 2.1.1.1, is treated with an oxidizing agent like sodium hypochlorite to convert the acetyl group into a carboxyl group, yielding this compound. cdnsciencepub.com This hypochlorite-mediated oxidation is a robust and frequently employed method in the synthesis of naphthoic acid derivatives. cdnsciencepub.com

PrecursorOxidizing AgentProduct
4-Chloro-1-acetylnaphthaleneSodium hypochlorite (NaOCl)This compound

Diazotization and Sandmeyer-type Reactions in Synthesis

Diazotization followed by a Sandmeyer-type reaction represents a powerful tool for introducing a chloro substituent onto an aromatic ring, and this can be applied to the synthesis of this compound. wikipedia.orgorganic-chemistry.org This process would typically begin with a naphthalene derivative bearing an amino group at the 4-position and a precursor to the carboxylic acid at the 1-position. The amino group is converted to a diazonium salt using nitrous acid (HNO₂), which is often generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid like hydrochloric acid (HCl). masterorganicchemistry.comyoutube.com The resulting diazonium salt is then treated with a copper(I) chloride (CuCl) catalyst. masterorganicchemistry.com This facilitates the replacement of the diazonium group with a chlorine atom, a transformation known as the Sandmeyer reaction. wikipedia.org This method offers a distinct route to the target compound, particularly when the starting amino-substituted naphthalene is readily accessible.

Reaction TypeKey ReagentsFunction
DiazotizationNaNO₂, HClConverts an amino group to a diazonium salt
Sandmeyer ReactionCuClReplaces the diazonium group with a chlorine atom

Direct Carboxylation Strategies for Naphthalene Systems

Direct carboxylation presents an atom-economical approach to installing a carboxylic acid group onto an aromatic ring. google.com While direct carboxylation of 1-chloronaphthalene to selectively yield this compound is not a commonly cited high-yield method, research into direct carboxylation of naphthalene itself has been explored. google.comacademie-sciences.frresearchgate.net These methods often utilize carbon dioxide as the carboxylating agent in the presence of a catalyst, such as a Lewis acid. google.com For instance, naphthalene can be converted to 1-naphthoic acid with high regioselectivity using sodium hydrogen carbonate and triphenylphosphine (B44618) ditriflate in ethanol (B145695). academie-sciences.frresearchgate.net Subsequent chlorination of the resulting 1-naphthoic acid at the 4-position would then be required to obtain the final product. Direct chlorination of 1-naphthoic acid is possible, though the deactivating nature of the carboxylic acid group can necessitate more forcing reaction conditions.

ReactantCarboxylating SystemProduct
NaphthaleneNaHCO₃ / Triphenylphosphine ditriflate, Ethanol1-Naphthoic acid
Naphthalene, CO₂Lewis acid catalyst1-Naphthoic acid

Optimization of Synthetic Processes and Reaction Conditions

The optimization of synthetic routes for this compound is centered on maximizing yield and purity while minimizing environmental impact. Key strategies include the careful control of reaction parameters and the application of modern chemical principles.

Several synthetic pathways to this compound have been developed, each with distinct advantages and challenges. A common method involves the direct chlorination of 1-naphthoic acid. In this electrophilic aromatic substitution, chlorine gas is reacted with 1-naphthoic acid in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). The carboxylic acid group deactivates the naphthalene ring, necessitating elevated temperatures, typically between 80–100°C, to facilitate the reaction. Chlorination occurs predominantly at the 4-position.

Another established route begins with the Friedel-Crafts acylation of naphthalene with acetyl chloride and aluminum chloride to produce 1-acetylnaphthalene. This intermediate is then chlorinated at the 4-position using chlorine gas with an iron(III) chloride (FeCl₃) catalyst. The final step involves the oxidation of the acetyl group to a carboxylic acid using an oxidizing agent like sodium hypochlorite (NaOCl). cdnsciencepub.com This multi-step process can achieve high purity (≥98% by HPLC) after recrystallization from aqueous ethanol.

A third approach involves the cyanation of 4-chloro-1-bromonaphthalene with copper(I) cyanide (CuCN), followed by hydrolysis of the resulting nitrile to the carboxylic acid. While this method avoids harsh oxidation conditions, it requires the handling of toxic cyanide reagents.

The optimization of these processes often involves a Design of Experiments (DoE) approach to systematically evaluate the impact of variables such as temperature, solvent polarity, and catalyst loading on the reaction outcome. For instance, in the direct chlorination of 1-naphthoic acid, maintaining a controlled temperature of 40–60°C and using dichloromethane or ethylene (B1197577) chloride as a solvent can lead to isolated yields of 78–85%.

Table 1: Comparison of Synthetic Routes to this compound

Synthetic Route Starting Materials Key Reagents Typical Conditions Reported Purity/Yield Key Considerations
Direct Chlorination 1-Naphthoic AcidCl₂, AlCl₃80–100°CYields can be variableDeactivating effect of the carboxylic acid group requires harsh conditions.
Friedel-Crafts Acylation and Oxidation Naphthalene, Acetyl ChlorideAlCl₃, Cl₂, FeCl₃, NaOClAcylation at 90°C, Oxidation at 90°C≥98% purity (HPLC)Multi-step process, but can achieve high purity.
Cyanation and Hydrolysis 4-Chloro-1-bromonaphthaleneCuCN, HClCyanation at 150–160°C, Reflux---Avoids strong oxidation, but involves toxic cyanides.

This table is based on data from available research and is for illustrative purposes. Actual results may vary based on specific experimental conditions.

Catalysis plays a pivotal role in the synthesis of naphthoic acid derivatives, offering pathways to increased efficiency and selectivity. Lewis acids like FeCl₃ and AlCl₃ are standard catalysts in chlorination reactions, facilitating the electrophilic substitution on the naphthalene ring.

Recent research has explored a broader range of catalytic systems. For instance, bismuth(III) nitrate (B79036) in concentrated sulfuric acid has been reported as a mixed catalyst for the one-pot synthesis of substituted naphthoic acids under solvent-free conditions. researchgate.net This method aims to overcome the difficulties associated with lower yields and complex separation procedures found in some traditional methods that use excess AlCl₃. researchgate.net

In the broader context of naphthoic acid derivative synthesis, palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, are instrumental. vulcanchem.com These reactions allow for the introduction of various substituents onto the naphthalene core, which is crucial for creating a diverse range of compounds for applications in pharmaceuticals and materials science. vulcanchem.com For example, 7-bromo-1-naphthoic acid serves as a versatile intermediate where the bromine atom can act as a leaving group in such coupling reactions. vulcanchem.com

Furthermore, biocatalysis is an emerging area in the synthesis of naphthoic acid derivatives. Enzymes like cytochrome P450 monooxygenases have demonstrated the ability to perform regioselective oxidations on hydroxynaphthoic acids, suggesting potential for enzymatic routes in the synthesis of functionalized naphthoic acids. tandfonline.com Carboxylic acid reductases (CARs) coupled with alcohol dehydrogenases (ADHs) have also been used for the biocatalytic reduction of α,β-unsaturated carboxylic acids, including naphthoic acid derivatives, to their corresponding alcohols. rsc.org

The application of green chemistry principles is increasingly important in the chemical industry to minimize environmental impact. acs.orgnih.gov In the context of this compound synthesis, these principles guide the development of more sustainable processes.

Key principles include:

Atom Economy: Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. acs.orgmygreenlab.org Reactions with high atom economy generate less waste.

Use of Safer Solvents and Auxiliaries: The use of hazardous solvents should be minimized or replaced with safer alternatives. nih.gov For example, exploring solvent-free reaction conditions, as seen with the bismuth(III) nitrate-catalyzed synthesis of naphthoic acids, is a step in this direction. researchgate.net

Design for Energy Efficiency: Synthetic methods should be conducted at ambient temperature and pressure whenever possible to reduce energy consumption. acs.org The development of highly active catalysts that can function under milder conditions is a key research area. ucj.org.ua

Catalysis: The use of catalytic reagents is preferred over stoichiometric reagents because catalysts can be used in small amounts and can be recycled, reducing waste. nih.govmygreenlab.org

Reduce Derivatives: Unnecessary derivatization (use of blocking groups, protection/deprotection) should be minimized or avoided if possible because such steps require additional reagents and generate waste. acs.orgnih.gov The use of highly specific enzymes in biocatalysis can often eliminate the need for protecting groups. acs.org

An example of applying green chemistry principles is the use of sodium hypochlorite (bleach) as an oxidizing agent in the conversion of 4-chloro-1-acetylnaphthalene to this compound. cdnsciencepub.com While effective, a comprehensive green chemistry assessment would also consider the environmental impact of producing and handling bleach.

Identification and Management of Synthetic Byproducts and Impurities

The purity of this compound is critical for its subsequent applications. The identification and management of byproducts and impurities formed during synthesis are therefore essential aspects of process development.

During the chlorination of 1-naphthoic acid or its precursors, the formation of various halogenated byproducts is possible. These can include other isomers of chloro-1-naphthoic acid or di- and poly-chlorinated naphthoic acids. For instance, in the synthesis of related compounds like 4-chloro-1,8-naphthalic anhydride, byproducts such as 5,8-dichloro-1-naphthoic acid can form, especially if reaction conditions are not tightly controlled. researchgate.net

The characterization of these co-occurring analogues is typically achieved using a combination of spectroscopic and chromatographic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is invaluable for determining the substitution pattern on the naphthalene ring. High-Resolution Mass Spectrometry (HRMS) provides precise molecular weight information, confirming the elemental composition of the main product and any impurities. Infrared (IR) spectroscopy can identify key functional groups present in the molecules. mdpi.com

Table 2: Potential Halogenated Byproducts in this compound Synthesis

Potential Byproduct Potential Origin Significance
Other Monochloro-1-naphthoic acid isomers Non-regioselective chlorinationCan be difficult to separate due to similar physical properties.
Dichloro-1-naphthoic acids Over-chlorination of the starting material or productAffects the purity and potentially the reactivity of the final product. researchgate.net
Unreacted 1-naphthoic acid Incomplete reactionA common impurity that needs to be removed.

This table presents hypothetical byproducts based on general principles of aromatic substitution.

Chromatography is a fundamental tool for the purification of this compound and the removal of synthetic byproducts.

Recrystallization: This is a common and effective method for purifying the crude product. The choice of solvent is critical; for this compound, aqueous ethanol is often used.

Column Chromatography: For more challenging separations, flash column chromatography using silica (B1680970) gel is employed. rsc.org The selection of an appropriate eluent system (a mixture of solvents) allows for the separation of compounds with different polarities. For acidic compounds like naphthoic acids, it is sometimes necessary to add a small amount of acetic acid to the eluent to prevent tailing of the spots on the column. rsc.org

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful analytical technique for assessing the purity of the final product. genaxxon.com It can also be used on a preparative scale to isolate highly pure samples of this compound or to separate it from closely related impurities. nih.gov

The effectiveness of these purification strategies is often monitored by Thin-Layer Chromatography (TLC), which provides a quick assessment of the purity of different fractions. researchgate.net

Chemical Reactivity and Mechanistic Studies of 4 Chloro 1 Naphthoic Acid

Carboxylic Acid Group Transformations

The carboxylic acid group of 4-Chloro-1-naphthoic acid is a primary site for a variety of chemical transformations, most notably esterification and amidation, leading to the synthesis of a diverse range of derivatives.

Esterification Reactions and Ester Derivative Synthesis

The conversion of this compound to its corresponding esters is a fundamental reaction. Standard methods like Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst such as sulfuric acid, are commonly employed. For more sterically hindered alcohols, alternative conditions like the Mitsunobu reaction can be utilized. The kinetics of alkaline hydrolysis of substituted ethyl 1-naphthoates, including the 4-chloro derivative, have been studied to understand the influence of substituents on reaction rates. rsc.org

Recent research has also explored electroreduction as a method for esterification. This process involves the electrochemical reduction of the carboxylic acid to generate a carboxylate ion, which then reacts with an alkyl halide in an SN2 reaction to form the ester. This method has been successfully applied to 1-naphthoic acid, suggesting its potential applicability to its chloro-substituted analogue. researchgate.net

Furthermore, the synthesis of nanocellulose derivatives through esterification with 1-naphthoic acid has been reported, highlighting the utility of this reaction in materials science. acs.org While this study did not specifically use the 4-chloro derivative, the methodology could likely be adapted.

Below is a table summarizing various esterification approaches for naphthoic acid derivatives:

Table 1: Esterification Methods for Naphthoic Acid Derivatives
Method Reagents Key Features
Fischer-Speier Esterification Alcohol, H₂SO₄ (catalyst) Standard and widely used method.
Mitsunobu Reaction Alcohol, DIAD/TPP Suitable for sterically hindered alcohols.
Electroreduction Alkyl Halide, Electroreduction Proceeds via an SN2 mechanism with the generated carboxylate ion. researchgate.net

Amidation and Peptide Coupling Analogues

The carboxylic acid moiety of this compound readily undergoes amidation to form the corresponding amides. This transformation is crucial for the synthesis of various biologically active molecules and peptide analogues. clemson.edu Standard peptide coupling reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with 1-Hydroxybenzotriazole (HOBt) are effective for facilitating this reaction. smolecule.com These reagents activate the carboxylic acid, making it susceptible to nucleophilic attack by an amine.

For instance, this compound has been used in the synthesis of N-alkyl-3-(4-chloro-1-naphthoyl)indoles, which have been investigated for their cannabimimetic activity. clemson.edunih.gov The synthesis of these compounds often involves the initial conversion of the carboxylic acid to its more reactive acid chloride, followed by reaction with the desired indole (B1671886) derivative. nih.gov

The following table outlines common amidation and peptide coupling techniques:

Table 2: Amidation and Peptide Coupling Methods
Method Reagents Application Example
EDC/HOBt Coupling EDC, HOBt, Amine General amide synthesis.
DCC Coupling DCC, Amine Synthesis of N-(2-Acrylamidoethyl)-4-chloro-1-hydroxy-2-naphthamide. smolecule.com

Reactivity of the Naphthalene (B1677914) Core

The naphthalene core of this compound is susceptible to various reactions, including electrophilic and nucleophilic substitutions, as well as rearrangements. The interplay between the electron-withdrawing chloro and carboxyl groups significantly influences the regioselectivity and reactivity of the aromatic system.

Electrophilic Aromatic Substitution Patterns and Regioselectivity

In electrophilic aromatic substitution reactions, the directing effects of the existing substituents on the naphthalene ring are paramount. The carboxylic acid group is a deactivating, meta-directing group due to its electron-withdrawing nature. lkouniv.ac.in Conversely, the chlorine atom, while also deactivating due to its inductive effect, is an ortho-, para-director because of its ability to donate a lone pair of electrons through resonance.

When both groups are present, as in this compound, their combined influence dictates the position of incoming electrophiles. For example, in the related compound 1-acetyl-4-chloronaphthalene, nitration with nitric and sulfuric acids leads to the nitro group entering the 5-position, indicating a meta-directing effect from the acetyl group (which is electronically similar to a carboxyl group). Sulfonation, on the other hand, can lead to substitution at the 6-position under kinetic control. The regioselectivity of these reactions is a delicate balance of electronic and steric factors. nih.gov

The synthesis of this compound itself often involves the electrophilic chlorination of 1-naphthoic acid. The carboxylic acid group deactivates the ring, but the reaction can be driven to completion, with the chlorine predominantly adding at the 4-position.

Nucleophilic Substitution Reactions Involving the Chlorine Moiety

The chlorine atom at the C-4 position of the naphthalene ring can be displaced by various nucleophiles, particularly under forcing conditions or when the aromatic ring is activated by other substituents. smolecule.com This reactivity allows for the introduction of a wide range of functional groups. For example, 4-chloro-1-(thiazo-2-ylazo)naphthalenes undergo nucleophilic substitution with thiols to yield the corresponding 4-thioether derivatives. researchgate.net

In some cases, the chlorine atom can be replaced by other halogens or functional groups through metal-catalyzed cross-coupling reactions, although specific examples for this compound are not extensively documented in the provided search results. The synthesis of 8-amino-1-naphthoic acid from 8-halogen-1-naphthoic acids via amination with agents like ammonia (B1221849) or sodium amide suggests that similar transformations might be possible at the 4-position, likely requiring a catalyst. google.com

Ring-opening and Rearrangement Mechanisms in Naphthoic Acid Derivatives

While less common, the naphthalene ring system of naphthoic acid derivatives can undergo ring-opening and rearrangement reactions under specific conditions. For instance, studies on oxabenzonorbornadiene derivatives have revealed Lewis acid-mediated rearrangements that lead to the formation of substituted 1-hydroxy-2-naphthoic acid esters through a 1,2-acyl shift. nih.gov In some cases, depending on the substitution pattern, 1-hydroxy-4-naphthoic acid esters can also be formed. nih.gov These rearrangements are often driven by the formation of more stable carbocation intermediates. nih.govescholarship.org

Furthermore, severe steric strain between substituents on the naphthalene ring can lead to unusual rearrangements. For example, an 8-nitro-1-naphthoic acid derivative has been shown to undergo an unexpected disruption of the aromatic core under mild conditions, leading to a rearranged conjugated aldehyde. nih.govacs.org This highlights that significant steric interactions can provide a driving force for otherwise unfavorable reaction pathways. nih.govnih.gov

The von Richter rearrangement, a reaction of aromatic nitro compounds with potassium cyanide, results in carboxylation ortho to the position of the former nitro group. While not a direct reaction of this compound, the study of such rearrangements in naphthalene systems, like the conversion of β-nitronaphthalene to α-naphthoic acid, provides insight into the potential for skeletal reorganization in these molecules. bdu.ac.in

Oxidation and Reduction Pathways of this compound

The selective oxidation of this compound can be challenging due to the electron-withdrawing nature of both the carboxylic acid and the chlorine atom, which deactivates the naphthalene ring towards electrophilic attack. However, under specific conditions, oxidation can be achieved.

One potential oxidation pathway involves the conversion of the naphthalene ring system to a quinone. For instance, the use of strong oxidizing agents like potassium permanganate (B83412) (KMnO4) can lead to the formation of more complex oxidized structures, such as quinones. While direct experimental data for the oxidation of this compound to a quinone is limited, the oxidation of related naphthalene derivatives is well-documented. For example, 2-chloro-1,4-naphthoquinone (B24044) can be synthesized from various naphthalene precursors, indicating the feasibility of such transformations. lookchem.com

Another approach to modifying the molecule involves the oxidation of a precursor. For example, 4-chloro-1-acetylnaphthalene can be oxidized using sodium hypochlorite (B82951) (NaOCl) under alkaline conditions to yield this compound. This reaction proceeds by converting the acetyl group into a carboxylic acid. cdnsciencepub.com

Enzymatic oxidation presents a biocatalytic route. While direct enzymatic oxidation of this compound is not extensively studied, related compounds show susceptibility to enzymatic transformations. For example, the enzyme 1-naphthol-2-hydroxylase, which is involved in the degradation of naphthalene derivatives, shows activity towards 4-chloro-1-naphthol (B146336). asm.org This suggests that engineered enzymes could potentially be developed for the selective oxidation of this compound.

Table 1: Examples of Oxidation Reactions Related to this compound

Starting MaterialOxidizing Agent/ConditionsProductReference
4-Chloro-1-acetylnaphthaleneSodium hypochlorite (NaOCl), NaOH, 90°CThis compound
1-Naphthoic acid derivativesPotassium permanganate (KMnO4)Quinones (potential product)
4-Chloro-1-naphtholHorseradish peroxidase, peroxide4-Chloro-1-naphthon biosynth.com

The carboxylic acid group of this compound is the primary site for reduction. Standard laboratory reducing agents can convert the carboxylic acid to a primary alcohol.

The most common method for the reduction of carboxylic acids to alcohols involves the use of strong reducing agents like lithium aluminum hydride (LiAlH₄). libretexts.org This reagent readily reduces the carboxylic acid functional group to a primary alcohol, yielding (4-chloronaphthalen-1-yl)methanol. Sodium borohydride (B1222165) (NaBH₄) is generally not strong enough to reduce carboxylic acids directly. libretexts.org

The general mechanism for the reduction of a carboxylic acid with a hydride reagent like LiAlH₄ involves the nucleophilic attack of a hydride ion on the carbonyl carbon. This is followed by a protonation step during the workup to yield the alcohol. libretexts.org

Further reduction to the corresponding hydrocarbon, 1-chloro-4-methylnaphthalene, would require more forcing conditions or a different synthetic strategy, as the direct reduction of a carboxylic acid to a methyl group is a multi-step process.

Table 2: Reductive Transformation of this compound

Starting MaterialReducing Agent/ConditionsProductReference
This compoundLithium aluminum hydride (LiAlH₄)(4-Chloronaphthalen-1-yl)methanol

Spectroscopic and Advanced Analytical Characterization of 4 Chloro 1 Naphthoic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a cornerstone technique for determining the precise arrangement of atoms within the 4-chloro-1-naphthoic acid molecule.

Proton (¹H) NMR spectroscopy of this compound in a suitable solvent, such as deuterated chloroform (B151607) (CDCl₃) or dimethyl sulfoxide (B87167) (DMSO-d₆), reveals characteristic signals for the aromatic protons and the carboxylic acid proton. The aromatic protons typically appear in the range of δ 7.3–8.5 ppm, while the acidic proton of the carboxyl group is observed at a much higher chemical shift, around δ 12.5 ppm. In DMSO-d₆, the ¹H NMR spectrum of a similar compound, 1-naphthoic acid, showed the carboxylic acid proton at δ 13.17 ppm and aromatic protons in the range of δ 7.46-8.87 ppm. rsc.org

Carbon-13 (¹³C) NMR spectroscopy provides further structural detail by identifying the chemical environment of each carbon atom. For 1-naphthoic acid in DMSO-d₆, the carboxylic carbon appears at δ 169.1 ppm, and the aromatic carbons resonate between δ 125.4 and 133.9 ppm. rsc.org The presence of the electron-withdrawing chlorine atom at the 4-position in this compound would influence these chemical shifts, providing key data for its identification.

¹H and ¹³C NMR Data for Naphthoic Acid Derivatives
CompoundSolvent¹H Chemical Shifts (ppm)¹³C Chemical Shifts (ppm)Reference
This compoundCDCl₃7.3–8.5 (aromatic), 12.5 (COOH)Not specified
1-Naphthoic acidDMSO-d₆7.46-8.87 (aromatic), 13.17 (COOH)125.4-133.9 (aromatic), 169.1 (COOH) rsc.org

Two-dimensional (2D) NMR techniques, such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), are instrumental in assigning the specific proton and carbon signals and confirming the connectivity within the molecule. An HSQC spectrum correlates directly bonded proton and carbon atoms, while an HMBC spectrum reveals longer-range couplings between protons and carbons (typically 2-3 bonds). These techniques would definitively establish the positions of the chloro and carboxylic acid substituents on the naphthalene (B1677914) ring.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopic Fingerprinting.benchchem.comresearchgate.net

Infrared (IR) and Raman spectroscopy provide valuable information about the functional groups present in this compound. The IR spectrum is characterized by a broad absorption band in the region of 2500-3300 cm⁻¹ corresponding to the O-H stretching of the carboxylic acid dimer. A strong carbonyl (C=O) stretching vibration is expected around 1700 cm⁻¹. The C-Cl stretching vibration typically appears in the fingerprint region, below 800 cm⁻¹.

Characteristic IR Absorption Bands for this compound
Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)
Carboxylic Acid (O-H)Stretching2500-3300 (broad)
Carbonyl (C=O)Stretching~1700
Aromatic (C=C)Stretching1450-1600
C-ClStretching<800

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Analysis.chemicalbook.com

Mass spectrometry (MS) is used to determine the molecular weight and fragmentation pattern of this compound. High-resolution mass spectrometry (HRMS) can confirm the molecular formula, C₁₁H₇ClO₂, by providing a highly accurate mass measurement of the molecular ion. For instance, the [M+H]⁺ ion would be observed at m/z 207.0156 (calculated for C₁₁H₈ClO₂⁺). The fragmentation pattern in MS is characteristic of carboxylic acids and aromatic compounds. Common fragmentation pathways include the loss of a hydroxyl group (-OH, 17 Da), a carboxyl group (-COOH, 45 Da), and the cleavage of the naphthalene ring. libretexts.org

High-Resolution Separation Techniques for Purity Assessment

The purity of this compound is critical for its use in research and synthesis. High-performance liquid chromatography is a primary method for this assessment.

High-Performance Liquid Chromatography (HPLC) is a standard technique to assess the purity of this compound, often achieving purity levels of ≥98%. A typical HPLC method would involve a reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of an aqueous buffer (like acetonitrile (B52724) or methanol) and an acid (such as formic acid or acetic acid) to ensure the carboxylic acid is in its protonated form. Detection is commonly performed using a UV detector, often set at a wavelength of 254 nm where the naphthalene ring exhibits strong absorbance. The retention time and peak purity analysis from the HPLC chromatogram provide a reliable measure of the compound's purity.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Species

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for separating and identifying volatile and semi-volatile compounds. For a compound like this compound, which has limited volatility due to its carboxylic acid group, direct analysis by GC-MS can be challenging. Therefore, chemical derivatization is a common prerequisite to convert the non-volatile acid into a more volatile ester derivative, such as a methyl or t-butyldimethylsilyl ester. researchgate.net This process increases the compound's vapor pressure, allowing it to be effectively analyzed by GC.

The derivatized analyte is injected into the gas chromatograph, where it is vaporized and carried by an inert gas through a capillary column. spandidos-publications.com The separation is based on the compound's boiling point and its interaction with the column's stationary phase. spandidos-publications.com As the compound elutes from the column, it enters the mass spectrometer, which ionizes the molecules and separates the resulting fragments based on their mass-to-charge ratio (m/z). spandidos-publications.com The resulting mass spectrum serves as a molecular fingerprint, allowing for structural elucidation and confirmation. For instance, GC-MS analysis of related compounds like 8-chloro-1-naphthoic acid and 4-chloro-1-hydroxy-2-naphthoic acid is documented in chemical databases, indicating the utility of this method for the isomer class. nih.govnih.gov Predicted GC-MS data for the related compound 4-chloro-1-naphthol (B146336) is also available, providing a guide for expected fragmentation patterns. hmdb.ca

Table 1: Typical GC-MS Parameters for Analysis of Naphthoic Acid Derivatives

Parameter Typical Setting Purpose
Column DB-5MS (or similar) capillary column Separates compounds based on boiling point and polarity. spandidos-publications.com
Injection Mode Splitless Maximizes the amount of analyte reaching the column, suitable for trace analysis. spandidos-publications.com
Carrier Gas Helium Inert gas to carry the sample through the column. spandidos-publications.com
Oven Program Temperature gradient (e.g., 50°C to 330°C) Allows for the separation of compounds with a wide range of boiling points. spandidos-publications.com
Ionization Mode Electron Impact (EI) at 70 eV Standard ionization method that produces reproducible fragmentation patterns. spandidos-publications.com
Detector Time-of-Flight (TOF) or Quadrupole Measures the mass-to-charge ratio of the ionized fragments. spandidos-publications.com

Thin-Layer Chromatography (TLC) in Reaction Monitoring

Thin-Layer Chromatography (TLC) is a simple, rapid, and effective technique used extensively in synthetic chemistry to monitor the progress of chemical reactions. rjptonline.org For reactions involving this compound, such as esterification or amide formation, TLC allows the chemist to qualitatively observe the consumption of the starting material and the formation of the product. nih.gov

The process involves spotting a small amount of the reaction mixture onto a silica (B1680970) gel-coated plate, which is then placed in a sealed chamber containing a suitable solvent system (eluent). The eluent moves up the plate by capillary action, and the components of the mixture separate based on their differential partitioning between the stationary phase (silica gel) and the mobile phase (eluent). Generally, more polar compounds interact more strongly with the polar silica gel and travel shorter distances, while less polar compounds travel further up the plate. The separated spots are typically visualized under UV light, as naphthalene derivatives are UV-active. researchgate.netresearchgate.net By comparing the spot of the reaction mixture to spots of the starting materials, a clear indication of the reaction's status can be obtained. nih.gov

Table 2: Exemplary TLC Systems for Monitoring Reactions of Naphthoic Acid Derivatives

Reaction Type Stationary Phase Mobile Phase (Eluent System) Reference
General Synthesis Silica Gel Ethyl acetate (B1210297)/hexane
Friedel-Crafts Acylation Silica Gel Dichloromethane (B109758) or nitrobenzene
Imidazothiadiazole Synthesis Silica Gel Toluene: Ethyl acetate: Formic acid (5:4:1 v/v/v) rjptonline.org
Schiff Base Condensation Silica Gel Cyclohexane/Ethyl acetate (1:1) arabjchem.org
General Synthesis Silica Gel Methylene chloride–methanol nih.gov

X-ray Crystallography for Solid-State Structure Determination of Analogues

Hydrogen Bonding Networks in Naphthoic Acid Derivatives

Hydrogen bonding is a dominant directional force in the crystal structures of carboxylic acids. iucr.org Naphthoic acids typically form centrosymmetric dimers in the solid state, where the carboxylic acid groups of two molecules are linked by a pair of strong O-H···O hydrogen bonds. iucr.org This creates a characteristic R²₂(8) ring motif. This dimerization is a robust and common feature observed in the crystal structures of both 1-naphthoic and 2-naphthoic acid. iucr.orgiucr.org

In addition to the primary acid-acid dimer formation, other hydrogen bonding interactions can create more complex networks, especially in cocrystals or solvated structures. mdpi.comscience.gov For instance, when naphthoic acids are co-crystallized with molecules containing N-heterocycles, classical supramolecular synthons like the pyridine-carboxylic acid heterosynthon R²₂(7) are frequently observed. science.gov In hydrated structures, water molecules can act as hydrogen-bond connectors, bridging different molecules to build extensive supramolecular architectures. science.govresearchgate.net The interplay of these strong and weak hydrogen bonds dictates the final three-dimensional structure. mdpi.comresearchgate.net

Table 3: Crystallographic Data for Selected Naphthoic Acid Analogues

Compound Crystal System Space Group Key Hydrogen Bond Motif Reference
1-Naphthoic acid Monoclinic P2₁/a Carboxylic acid dimer iucr.org
2-Naphthoic acid Monoclinic P2₁/n Centrosymmetric dimer (O-H···O) iucr.org
1-Hydroxy-2-naphthoic acid : Tetramethylpyrazine cocrystal Monoclinic P2₁/c Acid-pyridine heterosynthon R²₂(7) mdpi.com
6-Amino-2-naphthoic acid monohydrate Not specified Not specified Dimers linked by O-H···O bonds; water-mediated chains researchgate.net

Computational and Theoretical Chemistry Studies of 4 Chloro 1 Naphthoic Acid

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to predicting the behavior of 4-chloro-1-naphthoic acid at a molecular level. These ab initio methods solve the Schrödinger equation for the molecule, providing detailed information about its electronic and structural properties.

Density Functional Theory (DFT) for Molecular Geometry and Electronic Properties

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules. tandfonline.com It is employed to determine the optimized molecular geometry, electronic properties, and various reactivity descriptors for this compound and its derivatives. sciencepg.com

Molecular Geometry: DFT calculations, often using functionals like B3LYP with basis sets such as 6-31G* or 6-311G(d,p), can predict bond lengths, bond angles, and dihedral angles with high accuracy. tandfonline.com For this compound, the key geometrical parameters include the planarity of the naphthalene (B1677914) ring, the orientation of the carboxylic acid group relative to the ring, and the lengths of the C-Cl, C-C, and C=O bonds. These calculations help confirm the molecule's three-dimensional structure, which is crucial for understanding its interaction with biological targets.

Electronic Properties: The electronic properties of a molecule are key to its reactivity. The chlorine atom at the 4-position acts as an electron-withdrawing group, which significantly influences the electronic distribution across the naphthalene ring and enhances the acidity of the carboxylic acid group. DFT calculations quantify this effect by computing properties such as:

HOMO-LUMO Energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability. researchgate.net A smaller gap suggests that the molecule is more polarizable and reactive.

Molecular Electrostatic Potential (MEP): MEP maps visualize the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, the MEP would show negative potential around the carboxylic oxygen atoms and a region of positive potential influenced by the electron-withdrawing chlorine atom.

Global Reactivity Descriptors: DFT allows for the calculation of descriptors like chemical hardness, softness, electronegativity, and the electrophilicity index, which provide a quantitative measure of the molecule's reactivity. sciencepg.com

Below is a table summarizing typical electronic properties that can be calculated for this compound using DFT methods.

PropertyDescriptionPredicted Trend for this compound
HOMO Energy Energy of the highest occupied molecular orbital; related to the ability to donate electrons.Lowered due to the electron-withdrawing Cl group.
LUMO Energy Energy of the lowest unoccupied molecular orbital; related to the ability to accept electrons.Lowered, indicating it's a better electron acceptor.
HOMO-LUMO Gap The energy difference between HOMO and LUMO; indicates chemical reactivity.A moderate gap suggests a balance of stability and reactivity.
Dipole Moment (µ) A measure of the overall polarity of the molecule.A non-zero value, influenced by the polar C-Cl and COOH groups.
Electronegativity (χ) The power of an atom in a molecule to attract electrons to itself.Increased relative to unsubstituted naphthoic acid.
Chemical Hardness (η) A measure of resistance to change in electron distribution.Influenced by the HOMO-LUMO gap.

Prediction of Spectroscopic Parameters (NMR, IR, UV-Vis)

Computational methods are invaluable for predicting and interpreting spectroscopic data. DFT calculations can simulate various spectra, which aids in the structural elucidation and characterization of this compound. tandfonline.comsigmaaldrich.com

NMR Spectroscopy: Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts. acs.org These predictions are achieved by calculating the magnetic shielding tensors for each nucleus in the optimized molecular structure. Comparing calculated shifts with experimental data helps in assigning the signals accurately and can resolve structural ambiguities that may arise from complex splitting patterns or overlapping peaks.

IR Spectroscopy: The vibrational frequencies corresponding to different functional groups can be calculated to generate a theoretical Infrared (IR) spectrum. acs.org For this compound, key predicted vibrations would include the O-H stretch of the carboxylic acid, the C=O carbonyl stretch, C-Cl stretch, and various C-H and C=C stretching and bending modes of the naphthalene ring. These calculated frequencies are often scaled to better match experimental values.

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is used to predict electronic transitions and simulate the UV-Vis absorption spectrum. tandfonline.com The calculations can identify the specific molecular orbitals involved in the electronic excitations (e.g., π→π* and n→π* transitions), providing insight into the molecule's chromophoric properties. researchgate.net

The following table shows representative vibrational frequencies and the types of spectroscopic data that can be predicted computationally.

SpectroscopyParameterPredicted Value/Region (cm⁻¹)Vibrational Mode/Transition
IR O-H stretch~3000-3300Carboxylic acid
C=O stretch~1700Carboxylic acid
C=C stretch~1400-1600Aromatic ring
C-Cl stretch~700-800Chloro substituent
UV-Vis λmax~300-350 nmπ→π* transitions
¹H NMR Chemical Shift~7.5-8.5 ppmAromatic protons
Chemical Shift~12-13 ppmCarboxylic acid proton
¹³C NMR Chemical Shift~120-140 ppmAromatic carbons
Chemical Shift~170 ppmCarboxylic carbon

Molecular Modeling and Dynamics Simulations

While quantum calculations focus on the static properties of a single molecule, molecular modeling and dynamics simulations explore the conformational flexibility and behavior of the molecule over time, often in a simulated environment.

Conformational Analysis and Energy Landscapes

Conformational analysis is used to identify the stable three-dimensional arrangements (conformers) of a molecule and the energy barriers between them. For this compound, the primary source of conformational flexibility is the rotation of the carboxylic acid group around the C1-C(OOH) single bond.

By systematically rotating this bond and calculating the potential energy at each step, an energy landscape can be generated. This landscape reveals the lowest-energy (most stable) conformations and the transition states connecting them. Such studies are critical for understanding how the molecule might orient itself when binding to a receptor active site.

Prediction of Reactivity and Solvation Effects

Computational models can predict chemical reactivity and how it is influenced by the solvent environment. smu.edu

Reactivity Prediction: Reactivity can be predicted by analyzing the molecular orbitals and charge distributions calculated by methods like DFT. sciencepg.com For instance, the electron-withdrawing nature of the chlorine substituent enhances the electrophilic character of the naphthalene ring and increases the acidity of the carboxylic proton. Computational analysis of reaction mechanisms, such as nucleophilic substitution at the chlorine position or reactions at the carboxylic acid group, can be performed to determine activation energies and identify reaction pathways. rsc.org

Solvation Effects: Chemical reactions and properties are significantly influenced by the solvent. numberanalytics.com Computational chemistry accounts for this using either explicit or implicit solvent models.

Implicit Models (e.g., PCM, COSMO): These models treat the solvent as a continuous medium with a defined dielectric constant. rsc.org They are computationally efficient for estimating how the solvent stabilizes charges and alters the conformational preferences and reactivity of the solute.

Explicit Models: In this approach, individual solvent molecules are included in the simulation box around the solute. This method is more computationally intensive but allows for the study of specific solute-solvent interactions, such as hydrogen bonding between the carboxylic acid group and water molecules.

In Silico Approaches to Structure-Activity Relationship (SAR)

In silico methods are crucial in modern drug discovery for predicting the biological activity of compounds and guiding the design of more potent molecules. researchgate.net Structure-Activity Relationship (SAR) studies for this compound would involve computationally exploring how modifications to its structure affect its biological function, such as enzyme inhibition. researchgate.netnih.gov

The general workflow for an in silico SAR study includes:

Library Generation: Creating a virtual library of analogues by modifying the this compound scaffold (e.g., changing the substituent at the 4-position, adding groups to the naphthalene ring).

Descriptor Calculation: For each analogue, a set of molecular descriptors (e.g., steric, electronic, lipophilic properties) is calculated using quantum mechanics or molecular mechanics.

QSAR Modeling: A Quantitative Structure-Activity Relationship (QSAR) model is developed to find a mathematical correlation between the calculated descriptors and experimentally determined biological activity.

Molecular Docking: This technique predicts the preferred orientation of a molecule when bound to a biological target, such as an enzyme or receptor. mdpi.comnih.gov The docking score provides an estimate of the binding affinity, helping to prioritize which analogues are most likely to be active.

Molecular Docking Simulations for Biological Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is frequently used to predict the binding mode of a small molecule ligand to the active site of a protein. For derivatives of this compound, molecular docking has been instrumental in elucidating their mechanism of action at a molecular level.

One notable study focused on a derivative of this compound, specifically a compound containing a 4-chloro-1,8-naphthalic acid moiety, as a potential inhibitor of HIV non-nucleosidase reverse transcriptase (NNRTI). mdpi.com Molecular docking simulations revealed that this compound binds effectively within the NNRTI binding pocket. The docking analysis identified several key interactions between the ligand and the amino acid residues of the enzyme. mdpi.com The carboxylic acid group of the naphthoic acid portion of the molecule was found to form crucial hydrogen bonds with the lysine (B10760008) residues Lys101 and Lys103, as well as with glutamic acid Glu138. mdpi.com Furthermore, the naphthalene ring itself contributes to the binding affinity through hydrophobic interactions with the aromatic side chain of Tyr181. mdpi.com An additional hydrogen bond was observed between the indole-NH of a tryptophan moiety in the ligand and the side chain of Tyr188. mdpi.com These interactions are summarized in the table below.

Ligand MoietyInteracting ResidueType of Interaction
Carboxylic acid groupLys101, Lys103, Glu138Hydrogen Bond
Naphthalene ringTyr181Hydrophobic Interaction
Indole-NH (of ligand)Tyr188Hydrogen Bond

Table 1: Predicted interactions of a 4-chloro-1,8-naphthalic acid derivative with HIV non-nucleosidase reverse transcriptase active site residues based on molecular docking simulations. mdpi.com

While direct molecular docking studies on this compound with other targets are not extensively reported, its known biological activities suggest potential interactions. For instance, it has been noted that some naphthamide derivatives may inhibit enzymes such as monoamine oxidase (MAO) and cholinesterase (ChE). Molecular docking could be a valuable tool to explore the binding modes of this compound within the active sites of these enzymes, providing a rational basis for designing more potent and selective inhibitors.

Pharmacophore Modeling and Lead Optimization

Pharmacophore modeling is another powerful computational method used in drug design to identify the essential three-dimensional arrangement of functional groups (pharmacophoric features) in a molecule that are responsible for its biological activity. A pharmacophore model can then be used as a 3D query to screen large databases of chemical compounds for molecules with similar features, potentially leading to the discovery of new active compounds.

For derivatives of this compound, pharmacophore modeling has been successfully applied. In the study of the HIV NNRTI inhibitor containing the 4-chloro-1,8-naphthalic acid moiety, a pharmacophore model was developed based on a series of known NNRTIs. mdpi.com This model consisted of three hydrophobic groups, one aromatic ring group, and one hydrogen bond acceptor. The 4-chloro-1,8-naphthalic acid-containing compound was found to map perfectly onto this pharmacophore model. The key features of the pharmacophore and their mapping to the compound are detailed below. mdpi.com

Pharmacophore FeatureCorresponding Moiety in the Ligand
Hydrophobic Aromatic Ring4-Chloro-1,8-naphthalic acid ring
Hydrogen Bond AcceptorCarboxylic acid group
Ring AromaticIndole (B1671886) ring of the tryptophan part
HydrophobicTwo aromatic rings of the 2-(benzylamino)-1-phenylethanol (B99271) part

Table 2: Pharmacophore features mapped by the 4-chloro-1,8-naphthalic acid derivative targeting HIV non-nucleosidase reverse transcriptase. mdpi.com

This successful mapping not only validated the binding mode predicted by molecular docking but also highlighted the crucial role of the this compound scaffold in fulfilling the requirements for potent inhibitory activity. mdpi.com

Furthermore, this compound has been utilized in the synthesis of N-alkyl-3-(4-halo-1-naphthoyl)indoles, which are known to have an affinity for cannabinoid receptors. clemson.edu Pharmacophore models for cannabinoid receptor ligands have been developed to understand the structure-activity relationships within this class of compounds. nih.gov These models typically include features such as an aromatic ring, a hydrophobic alkyl chain, and a carbonyl group that aligns with specific residues in the receptor binding site. The use of this compound as a starting material in the synthesis of such ligands underscores its utility as a scaffold that can be incorporated into molecules designed to fit these pharmacophore models, aiding in the lead optimization process for developing novel cannabinoid receptor modulators. clemson.edunih.gov

Biological and Biomedical Research Applications of 4 Chloro 1 Naphthoic Acid and Analogues

Investigations into Enzyme Interaction and Inhibition

The structure of 4-chloro-1-naphthoic acid and its analogues allows for diverse interactions with enzymes, ranging from serving as substrates to acting as inhibitors. The presence and position of the halogen atom, along with other functional groups on the naphthalene (B1677914) core, are critical determinants of these interactions.

Substrate Specificity and Kinetic Parameters with Hydrolases

Research into hydrolases has provided insights into how these enzymes recognize and process naphthoic acid analogues. One notable study focused on 1-naphthol-2-hydroxylase (1-NH), an enzyme from the carbaryl-degrading Pseudomonas strain C4. asm.orgasm.org While the enzyme's primary substrate is 1-naphthol (B170400), it also exhibits activity towards halogenated analogues. asm.orgasm.org Specifically, 4-chloro-1-naphthol (B146336), a structural analogue of this compound, was found to be a substrate for this enzyme, though with reduced efficiency compared to the non-halogenated parent compound. asm.orgasm.org The enzyme demonstrated 62% activity with 4-chloro-1-naphthol compared to 100% activity with 1-naphthol. asm.org Conversely, naphthoic acids themselves were shown to have minimal (0 to 4%) activity, indicating the enzyme's preference for a hydroxyl group over a carboxylic acid group at the C1 position for its catalytic action. asm.org

Further investigation revealed that increasing concentrations of substrates like 1-naphthol and 4-chloro-1-naphthol led to substrate inhibition of the 1-NH enzyme. asm.org Kinetic studies determined the Michaelis constant (K_m) for 1-naphthol to be 9.6 µM and the inhibition constant (K_i) to be 79.8 µM, highlighting the enzyme's sensitivity to high substrate concentrations. asm.org

Substrate Specificity of 1-naphthol-2-hydroxylase asm.orgasm.org
SubstrateRelative Activity (%)
1-Naphthol100
4-Chloro-1-naphthol62
5-Amino-1-naphthol54
2-Naphthol15
Naphthalene14
1-Naphthoic Acid0-4
2-Naphthoic Acid0-4

Modulation of Enzymatic Activity by Halogenated Naphthoic Acids

Halogenated naphthoic acids and their derivatives have been identified as modulators of various enzymatic activities. This compound, for instance, is suggested to act as an inhibitor of enzymes such as monoamine oxidase (MAO) and cholinesterase (ChE) by binding to their active sites, which blocks substrate access and diminishes enzymatic function. Similarly, N-(2-Acrylamidoethyl)-4-chloro-1-hydroxy-2-naphthamide, a more complex derivative, is thought to inhibit enzymes crucial for bacterial metabolism. smolecule.com

Analogues like 6-hydroxy-1-naphthoic acid have been shown to inhibit protein kinases and histone deacetylases. biosynth.com The inhibition of protein kinases occurs through competitive binding at the ATP site, which prevents the phosphorylation of protein tyrosine residues. biosynth.com The inhibition of histone deacetylase activity by this analogue leads to a reduction in the expression of genes associated with cell proliferation. biosynth.com These findings underscore the potential of halogenated naphthoic acids to serve as scaffolds for designing specific enzyme inhibitors.

Cellular and Molecular Pathway Research

The biological effects of this compound and its analogues are often rooted in their ability to interact with key components of cellular and molecular pathways, including macromolecules, receptors, and signaling cascades.

Interactions with Biological Macromolecules and Receptors

Naphthoic acid derivatives have been shown to interact with several important biological receptors. A significant finding is the interaction of 1,4-dihydroxy-2-naphthoic acid (DHNA), a bacterial metabolite and structural analogue, with the aryl hydrocarbon receptor (AhR). colab.wsnih.gov DHNA acts as an AhR agonist, binding to the receptor and initiating downstream signaling events. colab.wsnih.gov Computational modeling suggests that the binding interactions of naphthoic acid analogues within the AhR ligand-binding domain differ from those of classic ligands like dioxins. nih.gov

In the context of the nervous system, 2-naphthoic acid derivatives have been identified as positive allosteric modulators (PAMs) of N-methyl-d-aspartate (NMDA) receptors. nih.gov These compounds potentiate the receptor's response to agonists like L-glutamate and glycine, suggesting they stabilize the receptor's ligand-binding domain in an active conformation. nih.gov

Furthermore, in cancer research, derivatives of 1-hydroxy-2-naphthoic acid have been designed as inhibitors of the Myeloid cell leukemia-1 (Mcl-1) oncoprotein. nih.gov These molecules are crafted to bind within specific hydrophobic pockets of the Mcl-1 protein, with the carboxylic acid group forming a critical interaction with an arginine residue (R263). nih.gov The naphthalene ring itself can participate in favorable π-π stacking interactions with biological targets.

Interactions of Naphthoic Acid Analogues with Biological Macromolecules
Naphthoic Acid AnalogueMacromolecule/Receptor TargetObserved Biological Effect/InteractionReference
1,4-Dihydroxy-2-naphthoic acid (DHNA)Aryl hydrocarbon Receptor (AhR)Agonist activity; induction of CYP1A1/CYP1B1 mRNA. colab.wsnih.gov
2-Naphthoic acid derivatives (e.g., UBP684)N-methyl-D-aspartate (NMDA) ReceptorPositive allosteric modulation; potentiation of agonist response. nih.gov
1-Hydroxy-2-naphthoic acid derivativesMcl-1 OncoproteinInhibition of Mcl-1; binding to hydrophobic pockets. nih.gov
6-Hydroxy-1-naphthoic acidProtein Kinases, Histone DeacetylasesEnzyme inhibition; cytotoxicity in cancer cells. biosynth.com
Naphthalene carboxamide derivativesProtein Kinases (PKA, PKB, PKC), Histone DeacetylasesEnzyme inhibition. google.com

Influence on Signal Transduction Pathways and Gene Expression

By interacting with receptors and enzymes, naphthoic acid derivatives can significantly influence signal transduction and gene expression. The activation of the AhR by DHNA, for example, leads to the induction of cytochrome P450 genes, specifically CYP1A1 and CYP1B1, which are hallmark AhR-responsive genes. nih.gov

Naphthalene carboxamide derivatives have been studied for their dual inhibitory action on protein kinases (like PKA, PKB, and PKC) and histone deacetylases (HDACs). google.com Protein kinases are central to a vast number of signaling pathways that regulate processes like cell proliferation and differentiation. google.com By inhibiting HDACs, these compounds can alter chromatin structure and influence the expression of genes involved in cell cycle control and apoptosis. biosynth.com For instance, the inhibition of HDACs by 6-hydroxy-1-naphthoic acid results in decreased expression of genes critical for cell proliferation. biosynth.com In plant biology, derivatives such as 2-hydroxy-1-naphthoic acid (HNC) have been found to activate the auxin signal transduction pathway, mimicking the effect of the natural plant hormone. nih.gov

Proposed Mechanisms of Action in Biological Systems

Several mechanisms have been proposed to explain the biological activities of this compound and its analogues. A common proposed mechanism is the direct inhibition of enzymes through competitive binding at the active site, which physically obstructs the natural substrate.

For receptor-mediated effects, the mechanism involves the compound acting as a ligand that either activates (agonism) or blocks (antagonism) the receptor. The activation of the AhR by DHNA initiates a signaling cascade that alters gene expression. colab.wsnih.gov In the case of NMDA receptors, 2-naphthoic acid-based PAMs are thought to work by stabilizing the active conformation of the GluN2 ligand-binding domain, thereby enhancing channel open probability without directly binding to the agonist site. nih.gov

In plant systems, a proposed mechanism for the growth-regulating activity of naphthoic acids involves a charge-transfer force that helps anchor the molecule to its site of action. kyoto-u.ac.jp This interaction is thought to correctly orient the carboxylic acid group, which is crucial for its biological function. kyoto-u.ac.jp For analogues designed as anticancer agents, the mechanism involves inducing apoptosis in tumor cells by inhibiting key survival proteins like Mcl-1 or enzymes like protein kinases and histone deacetylases. biosynth.comnih.gov

Exploratory Pharmacological Research and Therapeutic Potential of Derivatives

Anti-inflammatory Properties

While direct studies on the anti-inflammatory properties of this compound are limited, research on analogous compounds suggests a potential for such activity. Naphthoic acid derivatives, in general, are recognized for their possible anti-inflammatory effects. smolecule.com For instance, 1,4-dihydroxy-2-naphthoic acid, a bacterially derived metabolite, has demonstrated anti-inflammatory activity by acting as an agonist for the aryl hydrocarbon receptor (AhR). medchemexpress.com Similarly, 6-(2-Hydroxyethyl)-1-naphthoic acid has been shown in animal models to reduce inflammatory markers like tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). The anti-inflammatory potential of some naphthoic acid derivatives is also highlighted by the activity of compounds like methyl 1-hydroxy-2-naphthoate (B8527853) and ethyl 1,6-dihydroxy-2-naphthoate. ossila.com Adapalene, a naphthoic acid derivative, is known to exhibit anti-inflammatory activity in various in vitro and in vivo models. nih.gov The structural similarities within the naphthoic acid class suggest that this compound and its derivatives could warrant further investigation for their anti-inflammatory potential.

Anticancer Activities and Cytotoxic Effects on Cell Lines

Derivatives of naphthoic acid have been a significant focus of anticancer research, demonstrating cytotoxic effects against various cancer cell lines. While specific data on this compound is not extensively detailed, the broader class of naphthoic acid and naphthoquinone derivatives shows considerable promise.

For example, novel naphthoquinone esters synthesized from 1-hydroxy-2-naphthoic acid have shown cytotoxicity against human epidermoid carcinoma (KB), human cervical carcinoma (HeLa), and human hepatocellular carcinoma (HepG2) cell lines. tandfonline.com Another study on 1,2,3,4-tetrahydro-2-naphthoic acid γ-lactone (TNL) derivatives found that certain structural features were essential for enhancing cytotoxic activity. koreascience.kr The presence of a 3,4-dioxy group in one ring and a 2-methoxy group in another was critical for the compound's effectiveness. koreascience.kr

Furthermore, research on 1H-4,5-dihydro-3-(3-hydroxy-2-naphthyl)-4-substituted-1,2,4-triazoline-5-thiones, synthesized from 3-hydroxy-2-naphthoic acid hydrazide, revealed notable cytotoxic effects on some of the 60 human cancer cell lines tested by the National Cancer Institute. niscpr.res.in Specifically, 1H-4,5-dihydro-3-(3-acetyloxy-2-naphthyl)-4-ethyl-1,2,4-triazoline-5-thione was highly active against the leukemia cell line HL-60 (TB). niscpr.res.in

Aminonaphthoquinones have also exhibited potent cytostatic effects, particularly against the UACC62 (melanoma) cancer cell line. csir.co.za Some of these compounds showed cytostatic effects comparable to the anticancer agent etoposide (B1684455) against the TK10 (renal) cancer cell line. csir.co.za The cytotoxic potential of 1,4-naphthoquinone (B94277) derivatives is attributed to mechanisms such as redox cycling, DNA strand breakage, and the generation of free radicals. mdpi.com

The table below summarizes the cytotoxic activity of various naphthoic acid analogues on different cancer cell lines.

Compound/Derivative ClassCancer Cell Line(s)Observed Effect
Naphthoquinone esters from 1-hydroxy-2-naphthoic acidKB, HeLa, HepG2Cytotoxicity
1,2,3,4-Tetrahydro-2-naphthoic acid γ-lactone (TNL) derivativesVarious cancer cell linesCytotoxic activity
1H-4,5-dihydro-3-(3-acetyloxy-2-naphthyl)-4-ethyl-1,2,4-triazoline-5-thioneLeukemia HL-60 (TB)High activity (log10GI50 = -7.099)
AminonaphthoquinonesUACC62 (melanoma), TK10 (renal), MCF7 (breast)Potent cytostatic effects
7-Methyljuglone derivativesMCF-7, HeLa, SNO, DU145Significant toxicity

Role as a Precursor or Lead Structure in Pharmaceutical Development

This compound serves as a valuable precursor and lead structure in the development of new therapeutic agents. Its chemical structure allows for various modifications, making it a key building block in the synthesis of more complex, biologically active molecules.

The compound is used as an intermediate in the synthesis of various pharmaceutical compounds, with its derivatives being evaluated for their effectiveness in treating conditions related to inflammation and cancer. For instance, it can be a starting material for creating inhibitors for specific enzymes. N-(2-Acrylamidoethyl)-4-chloro-1-hydroxy-2-naphthamide, synthesized from a 4-chloro-1-hydroxy-2-naphthoic acid derivative, is being investigated for its potential in anticancer therapies. smolecule.com

The versatility of this compound as a precursor is further demonstrated in its use for synthesizing 4-halo-1-naphthoylindoles, which are studied for their interaction with cannabinoid receptors. nih.gov While 4-fluoro-1-naphthoic acid is commercially available, the chloro, bromo, and iodo analogues are synthesized from their respective 1-halonaphthalenes. nih.gov The synthesis of 1-propyl- and 1-pentyl-3-(4-chloro-1-naphthoyl) derivatives highlights its role in creating compounds for structure-activity relationship (SAR) studies. researchgate.netclemson.edu

The following table lists some downstream products synthesized from this compound and its derivatives, illustrating its role as a precursor.

PrecursorDownstream ProductApplication Area
This compound4-Chloro-1,8-naphthalimideNot Specified
This compound4-acetylamino- naphthoic acidNot Specified
This compoundN-(2-Acrylamidoethyl)-4-chloro-1-hydroxy-2-naphthamidePharmaceuticals (Anticancer)
This compound1-Propyl-3-(4-chloro-1-naphthoyl)indoleCannabinoid Receptor Ligand Research
This compound1-Pentyl-3-(4-chloro-1-naphthoyl)indoleCannabinoid Receptor Ligand Research

Cannabinoid Receptor Ligand Research (for analogous compounds)

Analogues of this compound, particularly 3-(1-naphthoyl)indoles, have been extensively studied as ligands for cannabinoid receptors, CB1 and CB2. These receptors are involved in various physiological processes, and ligands that selectively target them have therapeutic potential. clemson.edu

Research into the structure-activity relationships (SAR) of these compounds has shown that substituents on the naphthoyl group significantly influence binding affinity and selectivity for CB1 and CB2 receptors. The introduction of electron-withdrawing groups, such as halogens at the C-4 position of the naphthoyl moiety, has been a key area of investigation to understand their effect on receptor affinity. nih.gov

Studies on 1-propyl and 1-pentyl-3-(4-halo-1-naphthoyl)indoles, including the chloro-substituted derivatives, have provided valuable insights. nih.gov For example, 1-pentyl-3-(4-chloro-1-naphthoyl)indole demonstrated high affinity for both CB1 and CB2 receptors. icrs.com In contrast, the 1-propyl analogues generally showed modest affinity for the CB1 receptor but high affinity for the CB2 receptor. icrs.com This highlights the potential for developing CB2-selective ligands, which are of interest for their immunomodulatory and anti-inflammatory properties without the psychoactive effects associated with CB1 receptor activation. clemson.edugoogle.com

The table below presents the binding affinities (Ki values in nM) of some 4-halo-1-naphthoylindole analogues for CB1 and CB2 receptors.

CompoundCB1 Ki (nM)CB2 Ki (nM)
1-Pentyl-3-(4-chloro-1-naphthoyl)indoleHigh AffinityHigh Affinity
1-Propyl-3-(4-chloro-1-naphthoyl)indole93-5307-44
1-Propyl-2-methyl-3-(4-iodo-1-naphthoyl)indole (JWH-422)50120
1-Pentyl-2-methyl-3-(8-iodo-1-naphthoyl)indole (JWH-417)52213

Toxicological and Environmental Fate Studies

Biotransformation and Metabolic Pathways in Biological Systems

The environmental fate and metabolism of chemical compounds are crucial for assessing their potential risks to humans and the environment. labcorp.com While specific biotransformation studies on this compound are not widely available, the metabolic pathways of related naphthalene derivatives have been investigated in various biological systems.

In general, the metabolism of organic pollutants in organisms like crops occurs in three phases: modification (Phase I), conjugation (Phase II), and compartmentation (Phase III). mdpi.com Phase I reactions, such as oxidation and hydrolysis, are often mediated by cytochrome P450 enzymes. mdpi.com

For instance, bacteria can degrade 1-naphthoic acid by initially hydroxylating the aromatic ring to form dihydroxy derivatives, which are then further metabolized. ethz.ch The fungus Cunninghamella elegans is known to metabolize 1-methylnaphthalene (B46632) through cytochrome P450-mediated oxidation to produce hydroxylated metabolites, including 5-hydroxy-1-naphthoic acid.

In bacterial systems, substituted and non-substituted naphthoic acids can be produced as biotransformation products of compounds like methylnaphthalenes. ethz.ch The degradation of these compounds is essential for their removal from the environment. nih.gov Anaerobic biotransformations of hydrocarbons can involve reactions like carboxylation or addition to fumarate. asm.org The study of these metabolic pathways is vital for understanding the persistence and potential toxicity of these compounds in the environment. embopress.org

Biodegradation of Halogenated Naphthalene Derivatives in Environmental Matrices

The environmental fate of halogenated aromatic compounds, including naphthalene derivatives, is a significant area of research due to their potential persistence and toxicity. The biodegradation of these compounds by microorganisms is a key process in their removal from soil and water environments. The susceptibility of a halogenated naphthalene derivative to microbial attack is heavily influenced by the number, type, and position of the halogen substituents on the aromatic rings.

Microbial degradation of naphthalene and its substituted forms has been extensively studied. nih.gov Bacteria capable of utilizing naphthalene as a sole source of carbon and energy are widespread and belong to diverse genera such as Pseudomonas, Rhodococcus, Mycobacterium, Alcaligenes, Burkholderia, and Sphingomonas. nih.govnih.gov The degradation pathways typically initiated by dioxygenase enzymes are well-documented for the parent compound, naphthalene. nih.govresearchgate.net However, the presence of a halogen, such as chlorine, introduces electrochemical properties that can make the compound more resistant to degradation. The electron-withdrawing nature of chlorine on this compound increases the acidity of the carboxylic acid group and can influence its susceptibility to enzymatic attack.

Metabolic Pathways and Key Intermediates

While specific studies on the complete biodegradation pathway of this compound are limited, the metabolic routes for analogous compounds provide a framework for understanding its potential fate. The degradation of naphthoic acids and chlorinated naphthalenes involves several key enzymatic steps.

For non-halogenated 1-naphthoic acid , a clear metabolic pathway has been reported for the soil bacterium Stenotrophomonas maltophilia CSV89. nih.govethz.ch This pathway serves as a fundamental model for the degradation of the naphthalene carboxylic acid structure. The process is initiated by a double hydroxylation of the unsubstituted aromatic ring, not the ring bearing the carboxyl group. ethz.ch This leads to the formation of 1,2-dihydroxy-8-carboxynaphthalene . nih.govethz.ch Subsequent enzymatic reactions oxidize this intermediate through several steps, including the formation of 2-hydroxy-3-carboxy benzalpyruvate , 3-formyl salicylate (B1505791) , and 2-hydroxyisophthalate , eventually leading to common intermediates like salicylate and catechol, which are funneled into the central metabolic pathways of the cell. nih.govethz.ch

In the case of chlorinated analogues, the position of the chlorine atom is critical. Research on the carbaryl-degrading Pseudomonas sp. strain C4 provides insight into the metabolism of a structurally similar compound, 4-chloro-1-naphthol . The enzyme 1-naphthol-2-hydroxylase from this strain, which hydroxylates 1-naphthol to 1,2-dihydroxynaphthalene, also exhibits significant activity (62% relative to 1-naphthol) on 4-chloro-1-naphthol. asm.org This demonstrates that microbial enzymes can hydroxylate the chlorinated ring of a naphthalene derivative, a crucial first step in its degradation. The enzyme, however, showed negligible activity towards 1- and 2-naphthoic acids. asm.org

The general principles of chlorinated aromatic compound degradation suggest that the process often begins with hydroxylation of the aromatic ring, which can lead to the spontaneous or enzymatic removal of the chlorine atom. epa.gov For many chlorinated compounds, degradation proceeds to a chlorinated catechol intermediate, which is then subject to ring cleavage. epa.gov

Microorganisms and Enzymes in Halogenated Naphthalene Degradation

A variety of microorganisms have been identified with the capability to degrade naphthalene and its derivatives. The enzymes they produce are key to breaking down these recalcitrant compounds.

MicroorganismSubstrate(s) DegradedKey Enzymes/Metabolites
Stenotrophomonas maltophilia CSV891-Naphthoic acidDouble hydroxylation of the aromatic ring; Intermediates: 1,2-dihydroxy-8-carboxynaphthalene, salicylate, catechol. nih.govethz.ch
Pseudomonas sp. strain C4Carbaryl, 1-Naphthol, 4-Chloro-1-naphthol1-Naphthol-2-hydroxylase (a flavoprotein) shows activity on the chlorinated analogue. asm.org
Pseudomonas putidaNaphthaleneNaphthalene dioxygenase (NDO), cis-dihydrodiol dehydrogenase, 1,2-dihydroxynaphthalene dioxygenase. nih.gov
Pseudomonas sp. CF6004-ChlorophenolEffective degradation of a related chlorinated aromatic compound in soil, enhanced by the addition of sodium benzoate. nih.gov
Various BacteriaPhenanthrene, AnthraceneThese larger polycyclic aromatic hydrocarbons (PAHs) can be degraded to form naphthoic acids as detoxification by-products, which may then be further metabolized by other organisms. nih.govethz.ch

The initial attack on the naphthalene ring system is often catalyzed by a multi-component enzyme system called naphthalene dioxygenase (NDO) . nih.gov This enzyme incorporates both atoms of molecular oxygen into the aromatic ring to form a cis-dihydrodiol. nih.gov For halogenated substrates, the ability of the dioxygenase to act on the chlorinated ring is a critical determinant of the degradation potential. Following the initial dihydroxylation, a dehydrogenase converts the dihydrodiol to a dihydroxynaphthalene (catechol-like) intermediate. nih.gov The aromatic ring is then cleaved by a dihydroxynaphthalene dioxygenase , a step that breaks open the stable ring structure and commits the molecule to further degradation. nih.govasm.org

Based on the degradation of analogous compounds, a hypothetical pathway for This compound would likely involve an initial dioxygenase attack on the non-carboxylated ring. However, the presence of the chlorine atom at position 4 could also direct initial enzymatic activity to the chlorinated ring, potentially leading to a chlorinated dihydroxynaphthalene intermediate. The eventual removal of the chlorine atom, a process known as dehalogenation, is essential for complete mineralization of the compound to carbon dioxide and water.

Advanced Applications in Chemical Science and Technology

Intermediate in Complex Organic Synthesis

4-Chloro-1-naphthoic acid is a valuable intermediate in the synthesis of more complex organic molecules. cymitquimica.com Its reactive sites—the carboxylic acid group and the chloro substituent—provide dual points for modification, enabling the construction of intricate molecular architectures. Researchers utilize this compound as a precursor for creating functionalized naphthalene (B1677914) derivatives, ligands, and inhibitors for specific enzymes.

A notable application is in the synthesis of specialized monomers for high-performance polymers. For instance, it is a key starting material for producing new dihalide monomers used in polycondensations. cdnsciencepub.com The process involves converting this compound into its more reactive acid chloride form using reagents like thionyl chloride. cdnsciencepub.com This acid chloride can then undergo reactions such as Friedel-Crafts acylation to build larger, more complex monomer units. cdnsciencepub.com Another specialized application involves its use as a precursor for synthesizing N-(4-chloro-1-hydroxy-2-naphthoylamido)-(L)-phenylalanine, a mimic template molecule used in the preparation of molecularly imprinted polymers designed for specific molecular recognition tasks. unito.it

Table 1: Synthesis of Dihalide Monomers from this compound This table summarizes the synthetic pathway from this compound to advanced monomers for polymer synthesis, as detailed in research findings. cdnsciencepub.com

StepStarting MaterialReagent(s)ProductPurpose
11-Chloronaphthalene (B1664548)Acetyl chloride4-Chloro-1-acetonaphthoneIntroduction of an acetyl group
24-Chloro-1-acetonaphthoneSodium hypochlorite (B82951)This compound Oxidation to carboxylic acid
3This compound Thionyl chloride4-Chloro-1-naphthoyl chlorideConversion to a more reactive acid chloride
44-Chloro-1-naphthoyl chloride1-Fluoronaphthalene4-Chloro-1-(4′-fluoro-1-naphthoyl)naphthaleneFriedel-Crafts acylation to form the final monomer

Material Science Applications

In the field of material science, this compound provides a robust scaffold for developing new materials with tailored properties.

The compound is an important building block in the production of polymers and resins. Its derivatives are particularly significant in the synthesis of advanced polymers like naphthalene-based poly(ether ketone)s. cdnsciencepub.com These polymers are analogous to commercial high-performance thermoplastics such as PEEK and PEEKK. cdnsciencepub.com

Research has demonstrated the synthesis of two series of poly(ether ketone)s by polymerizing monomers derived from this compound with various bisphenols. cdnsciencepub.com The incorporation of the rigid 1,4-naphthylene moiety, derived from the starting acid, into the polymer backbone has a significant effect on the material's properties. cdnsciencepub.com Specifically, replacing a 1,4-phenylene unit with a 1,4-naphthylene unit typically increases the glass transition temperature (Tg) by 20–45°C. cdnsciencepub.com The resulting amorphous poly(ether ketone)s exhibit high glass transition temperatures, ranging from 212°C to 273°C, indicating enhanced thermal stability. cdnsciencepub.com

Table 2: Properties of Naphthalene-Based Poly(ether ketone)s This table highlights the thermal properties of new poly(ether ketone)s synthesized using monomers derived from this compound. cdnsciencepub.com

Monomer SystemPolymerization SolventPolymer StructureGlass Transition Temperature (Tg)Melting Temperature (Tm)
Dihalide + BisphenolsTetramethylene sulfoneAmorphous212–273 °CN/A
1,4-bis(4'-fluoro-l'-naphthoyl)benzene + 1,4-hydroquinonePhenyl sulfoneSemicrystallineNot specified310 °C

This compound and its derivatives serve as intermediates in the synthesis of dyes and pigments. The naphthalene ring system is a common chromophore (the part of a molecule responsible for its color), making its derivatives suitable for creating colorants. smolecule.com While specific examples of dyes synthesized directly from this compound are not extensively detailed, related naphthalene-based compounds are widely used in the dyestuff industry. lgcstandards.comlookchem.comscholarsresearchlibrary.com For example, 4-Chloro-1,8-Naphthalic Anhydride, a related molecule, is explicitly identified as a dye used in manufacturing processes. actylis.com The chromophoric nature of the naphthalene ring in derivatives like N-(2-Acrylamidoethyl)-4-chloro-1-hydroxy-2-naphthamide gives them potential for use in dye formulations. smolecule.com

Utilization in Analytical Chemistry

The reactivity and structure of this compound and its close relatives make them useful in the field of analytical chemistry for detection and visualization.

This compound can function as a specialized reagent in chemical analysis. It has been described as a chlorinating agent. biosynth.com Furthermore, its metal salts have been shown to be useful for the bioluminescent detection of DNA, highlighting a niche application in biochemical analysis. biosynth.com The related compound, 4-chloro-1-naphthol (B146336), is employed as a reagent for detecting phenolic compounds and as a colorimetric reagent for the detection of various metal ions, with which it forms colored complexes. chemimpex.com

While this compound itself is not the primary substrate, its reduced form, 4-Chloro-1-naphthol , is a widely used chromogenic peroxidase substrate. scbt.comhimedialabs.com It is particularly valuable in enzyme-linked detection procedures such as Western blotting and immunohistochemistry. sigmaaldrich.comfishersci.besigmaaldrich.com

In these techniques, an enzyme, typically horseradish peroxidase (HRP), is conjugated to a secondary antibody that binds to the target protein. jacksonimmuno.combio-rad.com When the 4-Chloro-1-naphthol substrate is added, HRP catalyzes its oxidation in the presence of hydrogen peroxide. sigmaaldrich.comjacksonimmuno.com This reaction produces an insoluble, blue to blue-purple precipitate directly on the blot or tissue where the enzyme is located. sigmaaldrich.comfishersci.bescientificlabs.ie The appearance of this colored product allows for the direct visual detection of the target protein. sigmaaldrich.comsigmaaldrich.com Although it is considered less sensitive than other substrates like TMB or DAB, its distinct blue-purple product photographs well and is useful in certain double-staining applications due to its solubility in alcohol. fishersci.beabcam.comthermofisher.com

Table 3: 4-Chloro-1-naphthol in Enzyme-Linked Detection This table summarizes the application of the related compound, 4-Chloro-1-naphthol, as a chromogenic substrate in analytical procedures.

PropertyDescriptionSource(s)
Compound 4-Chloro-1-naphthol (4-CN) scbt.comhimedialabs.com
Enzyme Horseradish Peroxidase (HRP) sigmaaldrich.comjacksonimmuno.combio-rad.com
Procedure Western blotting, Immunoblotting, ELISpot, Immunohistochemistry sigmaaldrich.comfishersci.bescientificlabs.ie
Reaction Product Insoluble, blue to blue-purple precipitate sigmaaldrich.comfishersci.beabcam.com
Detection Method Colorimetric (visual observation) sigmaaldrich.comregistech.com

Future Research Directions and Emerging Avenues

Development of Novel and Sustainable Synthetic Routes

Current synthetic methodologies for analogous naphthoic acid derivatives often rely on traditional chemical processes that may involve harsh reaction conditions, hazardous reagents, and the generation of significant waste. Future research should prioritize the development of novel and sustainable synthetic routes to 4-Chloro-1-naphthoic acid, aligning with the principles of green chemistry.

Key areas of exploration could include:

Catalytic C-H Activation: Direct carboxylation of 1-chloronaphthalene (B1664548) using CO2 as a renewable C1 source, mediated by transition-metal catalysts, would represent a highly atom-economical approach. This strategy would circumvent the need for pre-functionalized starting materials and reduce the number of synthetic steps.

Flow Chemistry: The use of continuous flow reactors could offer improved safety, efficiency, and scalability for the synthesis of this compound. Flow chemistry allows for precise control over reaction parameters, potentially leading to higher yields and purities while minimizing solvent usage.

Biocatalysis: The exploration of enzymatic pathways for the synthesis or modification of this compound could provide highly selective and environmentally benign alternatives to traditional chemical methods.

Synthesis StrategyPotential Advantages
Catalytic C-H ActivationHigh atom economy, use of renewable feedstock (CO2)
Flow ChemistryImproved safety, scalability, and efficiency
BiocatalysisHigh selectivity, mild reaction conditions, environmentally friendly

Deeper Elucidation of Biological Mechanisms and Target Validation

The naphthalene (B1677914) scaffold is a common feature in many biologically active compounds. Therefore, a thorough investigation into the biological effects of this compound is warranted. Future research should focus on elucidating its potential mechanisms of action and identifying specific biological targets.

Initial screening could explore its activity in a variety of assays, including:

Antimicrobial assays: Testing against a panel of pathogenic bacteria and fungi to determine its potential as an anti-infective agent.

Anticancer screenings: Evaluating its cytotoxicity against various cancer cell lines to identify potential antiproliferative effects.

Enzyme inhibition assays: Investigating its ability to modulate the activity of key enzymes implicated in disease pathways.

Should initial screenings yield positive results, subsequent research should aim to identify the specific molecular targets and unravel the underlying mechanisms of action. This could involve techniques such as affinity chromatography, proteomics, and molecular docking studies.

Integration into Advanced Functional Materials Research

The rigid, aromatic structure of the naphthalene core, combined with the reactive carboxylic acid group, makes this compound an attractive building block for the synthesis of advanced functional materials.

Emerging avenues for research in this area include:

Polymer Chemistry: Its use as a monomer or a modifying agent in the synthesis of high-performance polymers could impart desirable properties such as thermal stability, flame retardancy (due to the chlorine atom), and specific optical or electronic characteristics.

Organic Electronics: Derivatives of this compound could be investigated for their potential applications in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs). The electronic properties of the naphthalene ring system can be tuned through functionalization.

Metal-Organic Frameworks (MOFs): The carboxylic acid group can act as a linker to coordinate with metal ions, forming porous MOFs. These materials have potential applications in gas storage, separation, and catalysis.

Material ApplicationPotential Role of this compound
High-Performance PolymersMonomer or modifying agent for enhanced thermal and flame-retardant properties.
Organic ElectronicsBuilding block for organic semiconductors.
Metal-Organic FrameworksOrganic linker for the construction of porous materials.

Exploration of Structure-Function Relationships for New Applications

Systematic modification of the this compound structure will be crucial for understanding and optimizing its properties for specific applications. Structure-activity relationship (SAR) and structure-property relationship (SPR) studies will be central to this endeavor.

Key modifications to explore include:

Derivatization of the Carboxylic Acid Group: Conversion to esters, amides, or other functional groups can modulate solubility, bioavailability, and reactivity.

Substitution on the Naphthalene Ring: The introduction of additional functional groups at other positions on the naphthalene ring can fine-tune its electronic and steric properties.

Halogen Exchange: Replacing the chlorine atom with other halogens (fluorine, bromine, or iodine) could systematically alter the compound's properties.

Through these systematic studies, researchers can build a comprehensive understanding of how the molecular structure of this compound and its derivatives relates to their chemical, physical, and biological functions, paving the way for the rational design of new molecules with tailored properties for a wide range of applications.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 4-Chloro-1-naphthoic acid, and how can researchers ensure reproducibility?

  • Methodology : The compound (CAS 1013-04-3) is typically synthesized via electrophilic substitution on naphthoic acid derivatives, followed by chlorination. A common approach involves reacting 1-naphthoic acid with chlorine gas in the presence of a Lewis acid catalyst (e.g., FeCl₃) under controlled temperature (40–60°C) . To ensure reproducibility, document reaction parameters (stoichiometry, solvent purity, and reaction time) and validate product identity using NMR (¹H/¹³C) and FTIR spectroscopy. Purity should be confirmed via HPLC with UV detection (λ = 254 nm) .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Methodology : Use personal protective equipment (PPE) including nitrile gloves, safety goggles, and lab coats. Work in a fume hood to minimize inhalation exposure. For spills, neutralize with inert absorbents (e.g., vermiculite) and dispose of as hazardous waste. Toxicity data for structurally similar compounds (e.g., 4-Chloro-1-naphthol) suggest potential skin/eye irritation, warranting immediate decontamination with water . Store the compound in a cool, dry environment, segregated from strong oxidizers .

Q. How can researchers confirm the identity and purity of this compound prior to experimentation?

  • Methodology :

  • Identity : Compare experimental NMR shifts with literature values (e.g., ¹H NMR in CDCl₃: δ 8.5–7.3 ppm for aromatic protons, δ 12.5 ppm for carboxylic acid proton) .
  • Purity : Use melting point analysis (literature range: 180–183°C) and chromatographic methods (HPLC with ≥98% purity threshold) .
  • Advanced validation : High-resolution mass spectrometry (HRMS) to confirm molecular ion [M+H]⁺ at m/z 206.9994 (calculated for C₁₁H₇ClO₂) .

Advanced Research Questions

Q. How can contradictions in spectroscopic data (e.g., NMR vs. computational predictions) for this compound derivatives be resolved?

  • Methodology :

  • Cross-validate experimental NMR data with density functional theory (DFT) calculations (e.g., B3LYP/6-31G* level) to predict chemical shifts. Discrepancies may arise from solvent effects or crystal packing; use X-ray crystallography (e.g., ORTEP-III software ) to resolve structural ambiguities.
  • For non-agreement, re-examine sample preparation (e.g., deuteration efficiency in NMR solvents) or consider dynamic processes (e.g., tautomerism) .

Q. What strategies optimize reaction yields during derivatization of this compound into amide or ester analogs?

  • Methodology :

  • Amide formation : Use coupling agents like EDCl/HOBt in dry DMF, with a 1.2:1 molar ratio of amine to acid. Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane eluent).
  • Esterification : Employ Fischer-Speier conditions (H₂SO₄ catalyst in refluxing ethanol). For sterically hindered alcohols, switch to Mitsunobu conditions (DIAD/TPP) .
  • Yield optimization : Conduct Design of Experiments (DoE) to evaluate temperature, solvent polarity, and catalyst loading .

Q. How does the stability of this compound vary under different storage conditions (e.g., light, humidity)?

  • Methodology :

  • Perform accelerated stability studies:
  • Light sensitivity : Expose samples to UV light (365 nm) and monitor degradation via HPLC.
  • Humidity : Store in desiccators at 25°C/75% RH; track carboxylic acid conversion to anhydrides using FTIR (loss of –OH stretch at 2500–3300 cm⁻¹) .
  • Recommended storage: Amber vials at –20°C under inert gas (N₂ or Ar) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.